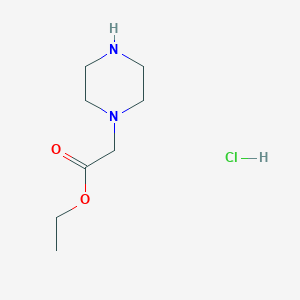

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

説明

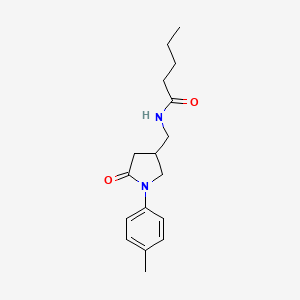

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another method involves the use of triethylamine in ethanol at 20℃ for 2h .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C8H17ClN2O2 . The molecular weight of this compound is 208.69 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction with hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another reaction involves the use of triethylamine in ethanol at 20℃ for 2h .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.69 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis and Derivative Formation

Ethyl 2-(piperazin-1-yl)acetate hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, showcasing a method that yields approximately 78% overall yield (Lifang, 2011). Similarly, this chemical serves as a foundational compound in the creation of new benzothiazoles, specifically in the formation of ethyl 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetate, a reaction that was explored but showed no significant antibacterial activity (Al-Talib et al., 2016).

Chemical Characterization and Biological Evaluation

The compound and its derivatives have been characterized and evaluated for biological activities. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and screened for their in vitro antimicrobial studies, with some showing excellent antibacterial and antifungal activities (Rajkumar et al., 2014). Additionally, novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and demonstrated significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).

Pharmacological Research and Applications

Drug Development and Evaluation

The compound plays a crucial role in the development and pharmacological evaluation of potential therapeutic agents. For example, it was involved in the discovery of K-604, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which holds promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Furthermore, derivatives of this compound have shown learning and memory facilitation in mice, indicating potential applications in cognitive enhancement or neurodegenerative disease treatment (Li Ming-zhu, 2012).

Chemical Analysis and Material Science

Complex Formation and Material Synthesis

This compound is also significant in the field of material science and complex formation. It has been used in the synthesis of tetradentate iminophenolate copper complexes, showcasing its role in rac-lactide polymerization to create moderately heterotactic polylactic acid (Daneshmand et al., 2019).

Safety and Hazards

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

特性

IUPAC Name |

ethyl 2-piperazin-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHDYLVDFNODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)